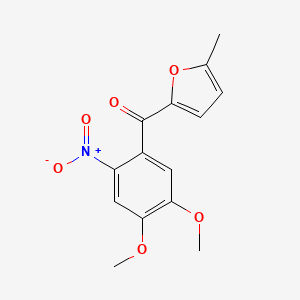

(4,5-Dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone

CAS No.: 676546-91-1

Cat. No.: VC15802126

Molecular Formula: C14H13NO6

Molecular Weight: 291.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676546-91-1 |

|---|---|

| Molecular Formula | C14H13NO6 |

| Molecular Weight | 291.26 g/mol |

| IUPAC Name | (4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methanone |

| Standard InChI | InChI=1S/C14H13NO6/c1-8-4-5-11(21-8)14(16)9-6-12(19-2)13(20-3)7-10(9)15(17)18/h4-7H,1-3H3 |

| Standard InChI Key | YYWPKLNAXJESKU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |

Introduction

Synthesis and Manufacturing

Nitration as a Key Step

A critical synthetic strategy for related nitrophenyl derivatives involves nitration under controlled conditions. For example, 1-(4,5-dimethoxy-2-nitrophenyl)-ethanone is synthesized via nitration of 3,4-dimethoxyacetophenone using 98% HNO₃ in dichloromethane at −10°C, achieving an 89.4% yield . This method highlights the importance of low-temperature nitration to prevent over-nitration and byproduct formation.

Adapting this approach to (4,5-dimethoxy-2-nitrophenyl)(5-methylfuran-2-yl)methanone would likely involve:

-

Friedel-Crafts Acylation: Introducing the furan carbonyl group to a pre-nitrated dimethoxyphenyl precursor.

-

Protection/Deprotection Strategies: Managing reactive sites during functionalization.

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring nitration occurs at the 2-position of the phenyl ring.

-

Stability of the Furan Moiety: Avoiding ring-opening reactions under acidic or oxidative conditions .

The combination of nitrophenyl and methylfuran groups suggests possible interactions with microbial enzymes or inflammatory mediators. For instance, C646, a nitrophenyl-furan derivative, acts as a histone acetyltransferase inhibitor , implying that similar compounds could modulate epigenetic pathways.

Comparative Analysis with Structural Analogs

Electronic Effects

-

Methoxy vs. Methyl Groups: Methoxy substituents enhance electron density on the phenyl ring, while methyl groups (as in 5-methylfuran) provide steric hindrance without significant electronic effects .

-

Nitro Group Positioning: Ortho-substituted nitro groups (as in this compound) increase electrophilicity compared to para-substituted analogs .

Reactivity Trends

-

Nucleophilic Aromatic Substitution: The nitro group directs incoming nucleophiles to meta positions, but methoxy groups may counteract this effect .

-

Oxidation Sensitivity: Furan rings are prone to oxidative degradation, necessitating inert atmospheres during reactions .

Future Research Directions

-

Synthetic Optimization: Develop milder nitration protocols to preserve the furan ring.

-

Biological Screening: Evaluate antimicrobial and anti-inflammatory activity in vitro.

-

Computational Modeling: Predict binding affinities for targets like cyclooxygenase-2 or bacterial efflux pumps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume